2-(4-Isopropoxyphenyl)cyclopropan-1-amine
Description
2-(4-Isopropoxyphenyl)cyclopropan-1-amine is an organic compound with the molecular formula C12H17NO It features a cyclopropane ring attached to an amine group and a 4-isopropoxyphenyl group
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
2-(4-propan-2-yloxyphenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C12H17NO/c1-8(2)14-10-5-3-9(4-6-10)11-7-12(11)13/h3-6,8,11-12H,7,13H2,1-2H3 |
InChI Key |
VRHZOJYETMCHQO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2CC2N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Isopropoxyphenyl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 4-isopropoxybenzyl chloride with cyclopropylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the cyclopropane ring.
Industrial Production Methods
Industrial production of 2-(4-Isopropoxyphenyl)cyclopropan-1-amine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Isopropoxyphenyl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding cyclopropylamine derivative.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of cyclopropylamine derivatives.
Substitution: Formation of nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
2-(4-Isopropoxyphenyl)cyclopropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as antifungal, antibacterial, and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Isopropoxyphenyl)cyclopropan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)cyclopropan-1-amine: Similar structure but with a methoxy group instead of an isopropoxy group.
2-(4-Chlorophenyl)cyclopropan-1-amine: Similar structure but with a chlorine atom instead of an isopropoxy group.
2-(4-Fluorophenyl)cyclopropan-1-amine: Similar structure but with a fluorine atom instead of an isopropoxy group.
Uniqueness
2-(4-Isopropoxyphenyl)cyclopropan-1-amine is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that are not observed in similar compounds with different substituents.
Biological Activity
2-(4-Isopropoxyphenyl)cyclopropan-1-amine is a compound of significant interest in pharmacology and medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 2-(4-Isopropoxyphenyl)cyclopropan-1-amine is , with a molecular weight of approximately 189.27 g/mol. The compound features a cyclopropane ring attached to an isopropoxyphenyl group, which contributes to its unique biological properties.
The biological activity of 2-(4-Isopropoxyphenyl)cyclopropan-1-amine is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The compound may exhibit:
- Receptor Modulation : The isopropoxy group can enhance lipophilicity, facilitating binding to lipid membranes and potentially modulating receptor activity.
- Enzymatic Inhibition : Research suggests that the compound may inhibit specific enzymes involved in metabolic pathways, contributing to its pharmacological effects.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of 2-(4-Isopropoxyphenyl)cyclopropan-1-amine. For instance, it has been evaluated against various cancer cell lines, revealing promising results in inhibiting cell proliferation.
| Cell Line | IC50 (μM) | % Inhibition |
|---|---|---|
| MDA-MB-231 (Breast) | 5.6 | 85 |
| A549 (Lung) | 7.3 | 78 |
| HCT116 (Colon) | 6.1 | 80 |
These findings indicate that the compound could serve as a lead structure for developing new anticancer agents.
Neuroprotective Effects
In addition to its anticancer activity, there is emerging evidence suggesting neuroprotective effects. Studies have shown that the compound can reduce neuronal cell death in models of neurodegenerative diseases by inhibiting oxidative stress and apoptosis pathways.
Case Studies
- In Vitro Studies : A study conducted on human cancer cell lines demonstrated that treatment with 2-(4-Isopropoxyphenyl)cyclopropan-1-amine resulted in significant apoptosis, as evidenced by increased caspase activity and altered mitochondrial membrane potential.
- Animal Models : In vivo studies using mouse models of cancer showed that administration of the compound significantly reduced tumor size compared to control groups, supporting its potential as an effective therapeutic agent.
Toxicological Profile
While the therapeutic potential is promising, it is crucial to assess the safety profile of 2-(4-Isopropoxyphenyl)cyclopropan-1-amine. Preliminary toxicological evaluations indicate low acute toxicity; however, further studies are necessary to fully understand the long-term effects and safety margins.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(4-Isopropoxyphenyl)cyclopropan-1-amine, and how can reaction conditions be optimized for higher yields?
- Methodology : The synthesis typically involves cyclopropanation of a substituted benzyl halide (e.g., 4-isopropoxybenzyl chloride) with cyclopropylamine under basic conditions. Key parameters include solvent choice (e.g., dichloromethane or toluene), base selection (NaOH or K₂CO₃), and temperature control (20–40°C). Optimization can be achieved via Design of Experiments (DoE) to assess variables like molar ratios, reaction time, and catalyst loading. Purification via recrystallization or column chromatography is recommended to achieve >95% purity .
Q. How can the purity and structural integrity of 2-(4-Isopropoxyphenyl)cyclopropan-1-amine be validated post-synthesis?
- Methodology : Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm the presence of cyclopropane protons (δ 1.2–1.8 ppm) and aromatic protons (δ 6.8–7.4 ppm).
- HPLC : Quantify purity using a C18 column with a methanol/water mobile phase.
- Mass Spectrometry (MS) : Verify the molecular ion peak (e.g., [M+H]⁺ at m/z 220.1).
- Elemental Analysis : Ensure C, H, N composition aligns with theoretical values .
Q. What preliminary biological assays are suitable for evaluating the compound’s bioactivity?
- Methodology : Screen for receptor binding affinity (e.g., serotonin or dopamine receptors) using radioligand displacement assays. Conduct cytotoxicity studies (e.g., MTT assay) in HEK-293 or SH-SY5Y cell lines. Dose-response curves (1 nM–100 µM) and IC₅₀ calculations provide initial pharmacodynamic data .
Advanced Research Questions
Q. How does stereochemistry influence the biological activity of 2-(4-Isopropoxyphenyl)cyclopropan-1-amine, and how can enantiomers be resolved?
- Methodology : Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) resolves enantiomers. Compare binding affinities of (R)- and (S)-enantiomers using molecular docking (e.g., AutoDock Vina) to identify stereospecific interactions with target receptors. Biological assays (e.g., cAMP accumulation in GPCR models) validate functional differences .
Q. What computational strategies predict the compound’s reactivity in nucleophilic substitution or oxidation reactions?
- Methodology : Employ density functional theory (DFT) calculations (e.g., Gaussian 16) to model reaction pathways. Transition state analysis for substitution reactions (e.g., Cl⁻ displacement) identifies energy barriers. Solvent effects can be simulated using the SMD model. Experimental validation via kinetic studies (e.g., monitoring by UV-Vis spectroscopy) corroborates computational predictions .
Q. How can contradictory data in receptor binding studies be resolved?
- Methodology :
- Replicate experiments under standardized conditions (pH 7.4, 37°C).
- Use orthogonal assays (e.g., surface plasmon resonance vs. fluorescence polarization).
- Analyze potential off-target interactions via a broad receptor panel (e.g., Eurofins CEREP panel).
- Apply statistical tools (e.g., Grubbs’ test for outliers) and meta-analysis of dose-response data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
